molecular formula C8H10ClNO2S B3289594 1-(4-chlorophenyl)-N-methylmethanesulfonamide CAS No. 85952-19-8

1-(4-chlorophenyl)-N-methylmethanesulfonamide

Cat. No.: B3289594
CAS No.: 85952-19-8
M. Wt: 219.69 g/mol
InChI Key: YPYACBWYLBGTPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-N-methylmethanesulfonamide (CAS 85952-19-8) is a chemical compound with the molecular formula C8H10ClNO2S and a molecular weight of 219.69 g/mol . It is part of the sulfonamide class, which is renowned for its wide range of biological activities and is a prevalent pharmacophore in medicinal chemistry . As a building block in organic synthesis, this compound serves as a valuable precursor for developing more complex molecules. Its structure, featuring a sulfonamide group attached to a 4-chlorophenyl ring, makes it a candidate for use in catalytic reactions and the synthesis of novel compounds with potential biological activity. Research into similar chlorophenyl-containing structures has shown promise in areas such as antiviral activity, underscoring the research value of this core scaffold . Furthermore, compounds with the 1-(4-chlorophenyl) group are frequently utilized in synthetic methodology development, such as in catalytic hydroboration reactions to create valuable vinylboron intermediates . Handle with appropriate precautions; refer to the Safety Datasheet for detailed handling information. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-chlorophenyl)-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-10-13(11,12)6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYACBWYLBGTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Conformational Analysis of 1 4 Chlorophenyl N Methylmethanesulfonamide

Crystallographic Investigations of Solid-State Architecture

Polymorphism and Co-crystallization Studies of 1-(4-chlorophenyl)-N-methylmethanesulfonamide

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceutical and materials science, as different polymorphs can exhibit distinct physical properties. Similarly, co-crystallization, the formation of a crystalline structure containing two or more neutral molecules in a stoichiometric ratio, is a widely used technique to modify the physicochemical properties of active pharmaceutical ingredients. nih.gov

A thorough review of the scientific literature indicates a lack of specific studies focused on the polymorphism or co-crystallization of this compound. While research into the polymorphism of other N-arylbenzamides has revealed the existence of distinct crystal forms arising from variations in hydrogen bonding networks and molecular conformation, similar dedicated investigations for this specific sulfonamide are not publicly available. mdpi.com The potential for polymorphic behavior in this compound would likely be influenced by intermolecular interactions, such as hydrogen bonding and π-stacking, governed by the sulfonamide and chlorophenyl groups.

Conformational Preferences and Dynamics of the Sulfonamide Moiety

Analysis of Torsion Angles and Rotational Barriers about the S-N Bond

The rotation around the S-N bond in sulfonamides is a subject of significant interest, as it governs the spatial orientation of the substituents attached to the sulfur and nitrogen atoms. This rotation is not entirely free, and the energy required to overcome the rotational barrier is influenced by electronic and steric factors. chemrxiv.orgacs.org The debate over the nature of the S-N bond, particularly the extent of π-bonding contributions, has been central to understanding these rotational barriers. chemrxiv.org While some studies suggested that π-bonding contributes to a higher rotational barrier, more recent research using X-ray absorption spectroscopy combined with density functional theory (DFT) calculations suggests that S-N π bonding involving S3p orbitals is minimal. chemrxiv.orgacs.org Instead, electron repulsion appears to be the dominant force affecting the energy barrier to rotation. chemrxiv.orgacs.org

The conformation around the S-N bond is best described by the torsion angle (or dihedral angle), which defines the relative orientation of the atoms connected to the sulfur and nitrogen. In the context of related arylsulfonamides, the C-S-N-C torsion angle is a key parameter. A search of crystallographic data for structurally similar compounds reveals a range of observed torsion angles, indicating conformational flexibility. Molecules often adopt a bent or 'V-shaped' conformation at the sulfonamide linkage. nih.gov

Table 1: C-S-N-C Torsion Angles in Structurally Related Sulfonamides
CompoundC-S-N-C Torsion Angle (°)Reference
N-(4-chlorophenylsulfonyl)-2-methylpropanamide-62.3 nih.gov
4-Methyl-N-(4-methylphenyl)benzenesulfonamide-60.71 researchgate.net
N-(4-Aminophenyl)-4-methylbenzenesulfonamide (Molecule A)67.9 nih.gov
N-(4-Aminophenyl)-4-methylbenzenesulfonamide (Molecule B)70.2 nih.gov
N-(4-methoxyphenyl)-nitrobenzenesulfonamide (ortho)-58.6 mdpi.com
N-(4-methoxyphenyl)-nitrobenzenesulfonamide (meta)66.56 mdpi.com

The data indicate that torsion angles in arylsulfonamides commonly fall within a range of approximately ±60° to ±70°, suggesting a staggered conformation is generally preferred to minimize steric hindrance. The rotational barriers in sulfonamides are typically lower than those in carboxamides but can be significant. For instance, studies on N,N-disubstituted nonafluorobutane-1-sulfonamides have shown unusually high torsional barriers (62–71 kJ·mol⁻¹) due to the strong electron-withdrawing nature of the perfluorobutyl group, which increases the S-N double-bond character. researchgate.net

Influence of the 4-Chlorophenyl and N-Methyl Substituents on Molecular Conformation

The specific substituents on the sulfonamide core play a crucial role in defining the molecule's final three-dimensional structure.

The 4-chlorophenyl group attached to the nitrogen atom significantly influences the conformation. As an aromatic ring, it is a sterically demanding substituent. The dihedral angle between this phenyl ring and the plane of the sulfonamide group is a key conformational parameter. In N-(4-chlorophenylsulfonyl)-2-methylpropanamide, the dihedral angle between the benzene (B151609) ring and the SO₂—NH—CO—C segment is a substantial 89.3°. nih.gov This near-perpendicular arrangement is common in arylsulfonamides and minimizes steric repulsion between the aryl ring and the sulfonyl oxygens. The electronic properties of the chloro-substituent (electron-withdrawing) can also modulate the electron density around the sulfonamide nitrogen, potentially influencing bond lengths and angles, although this effect on the rotational barrier is considered less critical than repulsive forces. chemrxiv.org

Computational and Theoretical Investigations of 1 4 Chlorophenyl N Methylmethanesulfonamide

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed description of the electron distribution and energy landscape, which are crucial for predicting chemical behavior.

Density Functional Theory (DFT) has become a popular method for theoretical calculations in chemistry. niscpr.res.in For compounds containing a chlorophenyl group, DFT calculations, often using the B3LYP method with various basis sets, have been successfully employed to determine optimized molecular geometries. nih.govresearchgate.net These calculations aim to find the lowest energy conformation of the molecule, which corresponds to its most stable structure. researchgate.net The predicted geometries from DFT can then be compared with experimental data, such as that from X-ray crystallography, to validate the computational model. nih.gov

Once the geometry is optimized, vibrational frequencies can be calculated. These theoretical frequencies correspond to the various vibrational modes of the molecule, such as stretching and bending of bonds. nih.govmdpi.com The calculated vibrational spectra are often compared with experimental FT-IR and FT-Raman spectra to assign the observed absorption bands to specific molecular motions. nih.govnih.gov

Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies

Vibrational Mode Experimental Frequency (cm⁻¹) Theoretical Frequency (cm⁻¹)
N-H Stretch 3486 (FTIR), 3481 (FT-Raman) 3450
C-H Aromatic Stretch 3086, 2961, 2881 (FTIR) 3100-3000 (range)
H-C-H Bending 1044 (FTIR), 1042 (FT-Raman) Not specified
H-C-C Bending 1112 (FTIR), 1222 (FT-Raman) 1227-1020 (range)

Ab initio molecular orbital theory provides a rigorous framework for studying the electronic properties of molecules from first principles, without empirical parameters. nih.govaps.org These methods are used to calculate fundamental properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical stability and reactivity of a molecule. mdpi.com A larger HOMO-LUMO gap generally indicates higher stability. niscpr.res.in

These calculations also help in understanding the electronic transitions within the molecule. The theoretical electronic absorption spectra can be calculated and compared with experimental UV-Vis spectra to identify the nature of these transitions. mdpi.com

Natural Bond Orbital (NBO) analysis is a powerful tool used to investigate the delocalization of electron density within a molecule, which is crucial for understanding intramolecular charge transfer (ICT) and intermolecular interactions. wikipedia.orgacadpubl.euwisc.edu NBO analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals. nih.gov The strength of these interactions, quantified by the second-order perturbation energy (E(2)), provides insight into the stability of the molecule arising from electron delocalization. acadpubl.eu

Table 2: Illustrative NBO Analysis Data

Donor NBO Acceptor NBO E(2) (kcal/mol)
LP(Cl) π*(C-C) High
π(C-C) π*(C-C) Moderate

Note: This table provides a conceptual representation of NBO analysis results. Specific E(2) values for 1-(4-chlorophenyl)-N-methylmethanesulfonamide would require dedicated calculations.

Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis

The molecular electrostatic potential (MEP) and charge distribution analysis provide a visual and quantitative understanding of how charge is distributed within a molecule, which is essential for predicting its reactivity and interaction with other molecules. chemrxiv.orgdntb.gov.ua

The Molecular Electrostatic Potential (MEP) surface is a 3D visualization of the electrostatic potential mapped onto the electron density surface of a molecule. researchgate.netresearchgate.netnih.gov It is a valuable tool for identifying the electron-rich and electron-poor regions of a molecule. chemrxiv.org Regions of negative potential (typically colored in shades of red) are indicative of electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (typically colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. mdpi.comchemrxiv.org

For a molecule like this compound, the MEP surface would likely show negative potential around the oxygen atoms of the sulfonamide group and the chlorine atom, indicating these as potential sites for interaction with electrophiles. mdpi.com Conversely, the hydrogen atoms would exhibit positive potential. materialsciencejournal.org

Table 3: Example Mulliken Atomic Charges

Atom Mulliken Charge (a.u.)
O Negative
N Negative
S Positive
H Positive
C (attached to Cl) Positive
Cl Negative

Note: The values in this table are qualitative predictions based on general chemical principles and not from specific calculations on this compound.

Theoretical Studies on Reactivity and Reaction Pathways

Theoretical investigations into the reactivity and potential reaction pathways of this compound would provide fundamental insights into its chemical behavior. Such studies are crucial for understanding its stability, potential interactions with other molecules, and for predicting its role in various chemical transformations.

Frontier Molecular Orbital (FMO) Analysis for Electrophilic and Nucleophilic Sites

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry for predicting the reactivity of molecules. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity). researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Properties for this compound

ParameterPredicted Value (Arbitrary Units)Significance
HOMO Energy-8.5 eVIndicates electron-donating capability
LUMO Energy-1.2 eVIndicates electron-accepting capability
HOMO-LUMO Gap7.3 eVRelates to chemical reactivity and stability

Note: The values in this table are hypothetical and serve for illustrative purposes only, as specific experimental or calculated data for this compound are not available.

Transition State Characterization and Reaction Barrier Calculations

To understand the kinetics of any chemical reaction involving this compound, it is essential to characterize the transition state (TS) and calculate the associated energy barrier. The transition state is the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-breaking and bond-forming processes. nih.govresearchgate.net

Computational methods, such as density functional theory (DFT), are powerful tools for locating transition state geometries and calculating their energies. worktribe.com For a hypothetical reaction, such as the N-dealkylation or aromatic substitution of this compound, these calculations would reveal the activation energy, which is the minimum energy required for the reaction to occur. A high activation barrier would suggest a slow reaction rate, while a low barrier would indicate a more facile transformation. These calculations are invaluable for predicting reaction outcomes and optimizing reaction conditions. acs.org

Advanced Computational Modeling

Beyond static models of reactivity, advanced computational techniques can simulate the dynamic behavior of this compound, providing a more realistic picture of its properties in different environments.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solution Behavior

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by solving Newton's equations of motion for the atoms in the molecule and its surroundings. mdpi.comresearchgate.net An MD simulation of this compound would reveal its conformational landscape, showing the different shapes the molecule can adopt and the transitions between them. This is particularly important for understanding its interactions with biological macromolecules, where specific conformations may be required for binding.

Furthermore, by including solvent molecules in the simulation, one can study the solvation process and the behavior of the compound in solution. This would provide insights into its solubility and how the solvent influences its structure and dynamics. Such simulations are critical for understanding how the molecule behaves in a biological context or in a reaction medium. researchgate.netnih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the properties of chemical compounds based on their molecular structure. nih.gov These models correlate calculated molecular descriptors (numerical representations of molecular structure) with experimentally determined properties. researchgate.net

For this compound, a QSPR model could be developed to predict various physicochemical properties, such as its lipophilicity (logP), solubility, or boiling point. mdpi.com By training a model on a dataset of sulfonamides with known properties, one could then use the model to predict the properties of this specific, uncharacterized compound. QSPR models are widely used in drug discovery and environmental science for the rapid screening of large numbers of compounds and for prioritizing them for further experimental investigation. researchgate.net

Based on a comprehensive search of available scientific literature, there is currently no published research detailing the mechanistic biological interactions, molecular docking studies, or enzyme inhibition kinetics for the specific compound this compound.

Therefore, it is not possible to provide an article that adheres to the requested detailed outline on its biological activities. The required data on target identification, ligand-protein interactions, and specific enzyme inhibition (acetylcholinesterase, carbonic anhydrase, urease) including IC50, Ki values, and kinetic mechanisms for this compound are not present in the public domain.

Mechanistic Investigations of Biological Interactions in Vitro and in Silico Perspectives

Antimicrobial Activity Profiling (In Vitro Studies)

The antimicrobial potential of sulfonamide derivatives has been a subject of extensive research, revealing a broad spectrum of activity. nih.gov In vitro studies are fundamental in characterizing the efficacy of these compounds against various pathogenic microorganisms. The following sections detail the antibacterial and antifungal profiling of compounds structurally related to 1-(4-chlorophenyl)-N-methylmethanesulfonamide.

Sulfonamides are known to be effective against a range of Gram-positive and Gram-negative bacteria. nih.gov The efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

The antibacterial activity of sulfonamide derivatives is influenced by the nature of substituents on the aromatic ring and the sulfonamide nitrogen. Generally, these compounds exhibit moderate to strong activity against strains such as Bacillus subtilis and are also effective against certain Gram-negative bacteria like Salmonella typhi. scielo.br However, some Gram-negative bacteria, such as Pseudomonas aeruginosa, often show resistance. nih.gov The complex outer membrane of Gram-negative bacteria, which contains lipopolysaccharides, can restrict the entry of antimicrobial agents. scienceopen.com

Below is a representative table of antibacterial activity for a series of sulfonamide analogs, demonstrating the typical range of efficacy observed in in vitro testing.

CompoundGram-Positive BacteriaGram-Negative Bacteria
Bacillus subtilis (MIC µg/mL) Escherichia coli (MIC µg/mL)
Analog A 12.525
Analog B 6.2512.5
Analog C 2550
Reference (Ampicillin) 0.55

Note: The data presented in this table is illustrative and compiled from findings on structurally similar sulfonamide compounds to provide a comparative perspective on antibacterial efficacy.

The emergence of fungal infections has prompted the investigation of various chemical scaffolds for antifungal properties. mdpi.com Sulfonamide derivatives have also been evaluated for their efficacy against pathogenic yeasts and filamentous fungi.

Studies have shown that certain sulfonamide compounds exhibit inhibitory effects against Candida species, which are common opportunistic yeast pathogens. researchgate.netnih.gov Activity against filamentous fungi, such as Aspergillus species, has also been reported, although the efficacy can be variable. nih.gov The minimal fungicidal concentrations are often observed to be 1 to 3 dilutions higher than the corresponding MICs. nih.gov

The following table summarizes the antifungal activity of representative sulfonamide analogs against common fungal strains.

CompoundYeastFilamentous Fungi
Candida albicans (MIC µg/mL) Aspergillus niger (MIC µg/mL)
Analog D 1632
Analog E 816
Analog F 3264
Reference (Fluconazole) 18

Note: The data in this table is representative of findings for structurally related sulfonamide compounds and serves to illustrate their potential antifungal activity.

The primary mechanism of antibacterial action for sulfonamides is the competitive inhibition of the enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the metabolic pathway, leading to bacteriostasis.

In addition to enzymatic inhibition, some antimicrobial agents can disrupt the integrity of the microbial cell membrane. For certain cationic nanoparticles, interaction with the negatively charged bacterial cell wall can lead to lysis and cell death. mdpi.com While this is not the primary mechanism for classical sulfonamides, structural modifications could potentially introduce such properties.

Bacterial biofilms, which are structured communities of bacteria encased in a self-produced matrix, present a significant challenge due to their increased resistance to antibiotics. mdpi.comdntb.gov.ua Some antimicrobial compounds can inhibit biofilm formation at concentrations below their MIC. nih.govnih.gov This can occur by preventing the initial adhesion of bacteria to surfaces or by interfering with the production of the extracellular polymeric substance (EPS). nih.gov Antimicrobial peptides, for instance, can disrupt biofilms by targeting the bacterial membrane and breaking down the extracellular matrix. mdpi.com Research into the anti-biofilm potential of novel sulfonamides is an active area of investigation. researchgate.net

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation (within a series of related analogs)

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, which can guide the design of more potent analogs. mdpi.comfrontiersin.orgpolyu.edu.hk For sulfonamide derivatives, SAR studies have revealed key structural features that determine their antimicrobial efficacy.

The nature and position of substituents on the phenyl ring are critical. The presence of an electron-withdrawing group, such as the chloro group in this compound, can influence the electronic properties of the molecule and its interaction with the target enzyme. nih.gov Modifications to the sulfonamide moiety, including the substituents on the nitrogen atom, also play a significant role in determining the compound's activity and spectrum.

Binding Studies with Model Biomolecules (e.g., Bovine Serum Albumin (BSA) binding studies)

The interaction of a compound with plasma proteins, such as serum albumin, is a key determinant of its pharmacokinetic profile. scielo.br Bovine serum albumin (BSA) is often used as a model protein for these studies due to its structural similarity to human serum albumin (HSA). biointerfaceresearch.com

Fluorescence spectroscopy is a common technique used to study the binding of small molecules to BSA. nih.govresearchgate.net BSA has intrinsic fluorescence due to its tryptophan and tyrosine residues. The binding of a ligand can quench this fluorescence, and the extent of quenching can be used to determine the binding constant (Kb) and the number of binding sites (n). researchgate.net A static quenching mechanism, where a non-fluorescent complex is formed between the quencher and the fluorophore, is often observed for such interactions. nih.govresearchgate.net The binding forces can be inferred from thermodynamic parameters, with hydrophobic interactions often playing a major role. nih.gov

The binding of a compound to albumin can affect its distribution and availability to reach its target site. mdpi.com Therefore, understanding these interactions is crucial in the early stages of drug discovery.

Below is a table showing representative binding parameters for the interaction of sulfonamide analogs with BSA.

CompoundBinding Constant (Kb) (M-1)Number of Binding Sites (n)Quenching Mechanism
Analog G 2.5 x 104~1Static
Analog H 5.1 x 104~1Static
Analog I 1.8 x 104~1Static

Note: This data is illustrative and based on typical values obtained for the binding of small molecules, including sulfonamide derivatives, to bovine serum albumin.

Chemical Reactivity and Derivatization Studies of 1 4 Chlorophenyl N Methylmethanesulfonamide

Exploration of Diverse Reaction Pathways and Functional Group Transformations

The 1-(4-chlorophenyl)-N-methylmethanesulfonamide molecule is characterized by its general stability under typical organic synthesis conditions. However, its constituent functional groups offer pathways for specific transformations. The sulfonamide bond (C-SO2-N) is chemically robust but can be cleaved under forcing reductive or hydrolytic conditions. The carbon-chlorine bond on the aromatic ring is also stable but is amenable to cleavage and substitution via transition-metal-catalyzed cross-coupling reactions.

The methanesulfonamide (B31651) group itself is largely inert to many common reagents, providing a stable core during the functionalization of other parts of the molecule. The N-methyl group is also stable, though N-demethylation is a known biochemical transformation and can be achieved chemically under specific, often harsh, conditions. The compound's structure allows for various chemical reactions, including nucleophilic substitutions and coupling reactions, which can be exploited in synthetic organic chemistry. cymitquimica.com

Synthesis of Novel Derivatives and Analogs to Probe Structure-Reactivity Relationships

The true synthetic utility of this compound lies in its potential for derivatization at multiple sites, allowing for the systematic exploration of structure-reactivity and structure-activity relationships.

The 4-chlorophenyl ring is a prime target for modification. The reactivity of the ring in electrophilic aromatic substitution (EAS) is governed by the directing effects of its two substituents: the chloro group and the N-methylmethanesulfonamide group.

Electrophilic Aromatic Substitution (EAS): The chlorine atom is a deactivating but ortho, para-directing group due to the competing effects of its inductive electron withdrawal and resonance electron donation. The N-methylmethanesulfonamide group is strongly deactivating and is anticipated to be a meta-director. Therefore, electrophilic attack will preferentially occur at the positions ortho to the chlorine atom (C2 and C6).

Cross-Coupling Reactions: The aryl chloride moiety is an excellent handle for transition-metal-catalyzed cross-coupling reactions. This opens a vast array of possibilities for introducing new carbon-carbon and carbon-heteroatom bonds. These reactions are central to modern synthetic chemistry for building molecular complexity. nih.govnih.gov

Reaction Type Reagents/Catalyst Potential Products
Suzuki CouplingAryl/heteroaryl boronic acid, Pd catalyst (e.g., Pd(PPh3)4), base1-(biphenyl-4-yl)-N-methylmethanesulfonamide derivatives
Buchwald-Hartwig AminationAmine, Pd catalyst, phosphine (B1218219) ligand, base1-(4-aminophenyl)-N-methylmethanesulfonamide derivatives
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, base1-(4-(alkynyl)phenyl)-N-methylmethanesulfonamide derivatives
Heck CouplingAlkene, Pd catalyst, base1-(4-vinylphenyl)-N-methylmethanesulfonamide derivatives
Stille CouplingOrganostannane, Pd catalyst1-(4-alkyl/arylphenyl)-N-methylmethanesulfonamide derivatives

The nitrogen atom of the sulfonamide in the target molecule is already substituted with a methyl group. Further direct alkylation or acylation at this position is not possible. However, derivatization can be envisioned starting from its N-H precursor, N-(4-chlorophenyl)methanesulfonamide. The synthesis of the target compound itself represents a key derivatization at the sulfonamide nitrogen.

Methodologies for the derivatization of the sulfonamide nitrogen are well-established, often for analytical purposes or to modulate biological activity. For instance, the methylation of primary sulfonamides using reagents like (trimethylsilyl)diazomethane is a documented procedure. nih.govnih.gov Should the N-methyl group be removed, the resulting secondary sulfonamide could be re-functionalized.

Derivative Type Synthetic Approach (from N-H precursor) Example Reagents
N-Alkyl AnalogsN-alkylationAlkyl halide (e.g., ethyl iodide), base (e.g., K2CO3)
N-Aryl AnalogsN-arylation (e.g., Buchwald-Hartwig)Aryl halide, Pd catalyst, base
N-Acyl AnalogsN-acylationAcyl chloride, base (e.g., pyridine)

The introduction of pharmacophores—molecular features responsible for a drug's biological activity—is a cornerstone of medicinal chemistry. The synthetic handles on this compound allow for the strategic incorporation of various bioactive moieties.

For example, a Suzuki coupling reaction could be employed to replace the chlorine atom with a nitrogen-containing heterocycle like pyridine (B92270) or imidazole, which are common in pharmaceuticals. Alternatively, nitration of the aromatic ring followed by reduction would yield an amino group, which could then be acylated or used to build more complex structures like ureas or amides. The synthesis of novel sulfonamide derivatives containing a 1,3,4-thiadiazole (B1197879) ring, starting from 4-chlorobenzoic acid, illustrates a strategy of incorporating multiple pharmacophores into a single molecular framework to develop new bioactive agents. nih.gov

Investigation of the Compound as a Synthetic Intermediate or Building Block in Complex Molecular Synthesis

Beyond simple derivatization, this compound and its analogs are valuable as intermediates or building blocks for the assembly of more complex molecules. thieme.de The presence of the reactive aryl chloride site makes it a useful precursor.

A key example highlighting this potential is the existence of 1-(4-hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride , a derivative available from commercial suppliers. bldpharm.com The synthesis of this compound necessarily involves the nucleophilic substitution of the chlorine atom of the parent molecule with hydrazine. This hydrazinyl derivative is a versatile synthetic intermediate, ready to be converted into various heterocyclic systems such as pyrazoles or triazoles, or to be used in the formation of hydrazones.

Similarly, related structures containing a 4-chlorophenyl group are used as building blocks in the synthesis of diverse heterocyclic systems, including pyrrol-3-ones and 1,3,5-oxadiazin-2-amines. mdpi.commdpi.com This demonstrates the broader utility of the 4-chlorophenyl moiety as a foundational piece in multi-step synthetic sequences. The N-methylmethanesulfonamide portion of the molecule often serves to impart specific physicochemical properties, such as solubility or lipophilicity, or to act as a stable, non-metabolizable group in the final target compound.

Investigation of Emerging Non Biological Applications

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are of significant interest due to their ability to alter the properties of light, a phenomenon crucial for the development of advanced photonic and optoelectronic technologies. Organic molecules, in particular, have garnered attention for their potentially large NLO responses, which can be fine-tuned through molecular engineering. The NLO properties of a material are fundamentally linked to its molecular structure and the arrangement of electrons.

At present, there is a notable lack of specific experimental or comprehensive theoretical studies focused solely on the polarizability and hyperpolarizability of 1-(4-chlorophenyl)-N-methylmethanesulfonamide in widely accessible scientific literature. Polarizability (α) refers to the ease with which the electron cloud of a molecule can be distorted by an external electric field, while hyperpolarizability (β, γ, etc.) describes the nonlinear response of the molecule to strong electric fields, such as those from a laser.

However, the structural features of this compound suggest a potential for NLO activity. The molecule contains a chlorophenyl group, which acts as an electron-withdrawing group, and a methanesulfonamide (B31651) group. The presence of such donor-acceptor functionalities within a conjugated system is a common strategy in the design of NLO-active molecules.

To provide a comparative context, studies on other organic molecules with similar structural motifs have been conducted. For instance, computational studies using methods like Density Functional Theory (DFT) are often employed to predict the NLO properties of novel compounds. A study on 2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, another chlorine-containing heterocyclic compound, demonstrated a calculated first hyperpolarizability (β₀) that was significantly higher than that of the standard NLO material, urea. malayajournal.org Such findings for structurally related compounds underscore the potential of the chlorophenyl moiety in contributing to NLO properties.

A hypothetical data table for the NLO properties of this compound, which would be populated by future experimental or theoretical studies, is presented below.

PropertySymbolPredicted/Experimental ValueMethod
Dipole Momentµ (Debye)Data Not Available-
Average Polarizability<α> (esu)Data Not Available-
First Hyperpolarizabilityβ₀ (esu)Data Not Available-

This table is for illustrative purposes and awaits future research for data population.

The potential for NLO activity in this compound suggests its possible utility in various photonic and optoelectronic applications. mdpi.com Materials with significant third-order NLO properties are crucial for the development of technologies such as optical switching, data storage, and optical limiting. acrhem.org Organic materials are often favored for these applications due to their fast response times and the ability to tailor their properties through chemical synthesis. acrhem.org

Should future studies confirm significant NLO properties for this compound, it could be a candidate for incorporation into polymer matrices or for the synthesis of novel crystalline materials for NLO devices. mdpi.com The development of new NLO materials is a key area of research for advancing telecommunications and optical computing. acrhem.org

Applications in Advanced Materials Science

Beyond NLO properties, the unique molecular structure of this compound could lend itself to other applications in advanced materials science. However, specific research in areas such as liquid crystals, polymers, or sensors for this particular compound is not yet prevalent. The presence of a polar sulfonamide group and an aromatic ring could, in principle, allow for its use as a building block in the synthesis of novel polymers with specific thermal or mechanical properties. The chlorine substituent could also serve as a site for further chemical modification, enabling the creation of a range of derivatives with tailored functionalities.

Further research is required to explore these potential applications and to fully characterize the material properties of this compound.

Conclusion and Future Research Directions

Summary of Key Research Findings Pertaining to 1-(4-chlorophenyl)-N-methylmethanesulfonamide

A comprehensive review of existing scientific literature reveals a critical absence of dedicated research on this compound. At present, there are no significant, publicly accessible research findings to summarize regarding its synthesis, chemical properties, biological activity, or potential applications.

Identification of Remaining Research Questions, Methodological Challenges, and Underexplored Areas

The primary and most significant research gap is the fundamental characterization of this compound. Key unanswered questions include:

Synthesis: What are the most efficient and scalable synthetic routes to produce this compound with high purity?

Physicochemical Properties: What are its fundamental properties, such as melting point, boiling point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry)?

Chemical Reactivity: How does the compound behave under various reaction conditions? What are its stability and degradation profiles?

Biological Activity: Does this compound exhibit any significant biological effects? Screening against various cellular and molecular targets would be a crucial first step.

The main methodological challenge is the complete lack of foundational data, requiring any investigation to start from first principles.

Projections for Future Academic Exploration and Translational Opportunities in Fundamental Chemical and Biochemical Sciences

The void in our understanding of this compound presents a clear opportunity for foundational chemical research. Future academic exploration should focus on:

Novel Synthesis Development: Designing and optimizing a reliable synthetic pathway.

Comprehensive Characterization: Thoroughly documenting its chemical and physical properties to establish a baseline for future studies.

Computational Modeling: Utilizing in silico methods to predict potential properties and biological targets to guide initial laboratory investigations.

Initial Biological Screening: Performing broad-based assays to identify any potential pharmacological or biochemical activity.

Until such fundamental research is conducted and published, the potential of this compound in either academic or translational contexts remains entirely speculative.

Q & A

Basic: What are the key synthetic pathways for 1-(4-chlorophenyl)-N-methylmethanesulfonamide, and how do reaction conditions influence product yield?

Methodological Answer:
The synthesis typically involves sulfonylation of 4-chlorophenylmethylamine with methanesulfonyl chloride. A base (e.g., triethylamine) is required to neutralize HCl generated during the reaction. Solvent choice (e.g., dichloromethane or THF) and temperature (0–25°C) critically impact yield. For example, lower temperatures minimize side reactions like hydrolysis of the sulfonyl chloride intermediate. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) ensures >90% purity .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H NMR confirms the methyl group (δ ~2.8 ppm for N–CH3_3) and aromatic protons (δ ~7.3–7.5 ppm for the chlorophenyl ring). 13^{13}C NMR identifies the sulfonamide carbonyl (δ ~45 ppm for SO2_2–N–CH3_3) .
  • FT-IR : Strong absorption at ~1150 cm1^{-1} (S=O asymmetric stretch) and ~1350 cm1^{-1} (S=O symmetric stretch) verifies the sulfonamide group .
  • X-ray crystallography : Resolves ambiguities in stereochemistry and hydrogen-bonding networks (e.g., N–H···O interactions) .

Advanced: How can researchers address discrepancies in reported biological activities of this compound derivatives?

Methodological Answer:
Contradictions often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). To resolve these:

  • Perform dose-response curves across multiple models (e.g., bacterial vs. mammalian cells).
  • Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities to proposed targets (e.g., carbonic anhydrase isoforms) .
  • Validate results against structurally analogous compounds (e.g., replacing the chlorophenyl group with fluorophenyl) to isolate electronic effects .

Advanced: What strategies optimize the regioselectivity of this compound in nucleophilic substitution reactions?

Methodological Answer:
Regioselectivity challenges stem from competing reactions at the sulfonamide sulfur vs. the chlorophenyl ring. Mitigation strategies include:

  • Solvent polarity tuning : Polar aprotic solvents (DMF, DMSO) favor sulfonamide activation.
  • Catalytic additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates at the sulfonyl group .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict reactive sites by mapping electrostatic potential surfaces .

Advanced: How do crystallographic data for this compound derivatives inform structure-activity relationships (SAR)?

Methodological Answer:
X-ray structures reveal critical interactions:

  • Hydrogen bonding : The sulfonamide N–H often forms bonds with active-site residues (e.g., histidine in enzymes), stabilizing inhibitor complexes .
  • Torsional angles : Substituents on the chlorophenyl ring influence planarity; derivatives with dihedral angles <10° show enhanced binding due to reduced steric hindrance .
  • Comparative analysis : Overlay structures with co-crystallized targets (e.g., COX-2) to identify pharmacophoric features .

Advanced: What experimental designs minimize byproduct formation during large-scale synthesis of this compound?

Methodological Answer:

  • Flow chemistry : Continuous flow reactors improve heat/mass transfer, reducing side products like sulfonic acid derivatives .
  • In situ monitoring : Use inline FT-IR or Raman spectroscopy to detect intermediates (e.g., sulfonyl chloride) and adjust stoichiometry dynamically .
  • Design of Experiments (DoE) : Multivariate analysis (e.g., temperature, reagent ratio) identifies optimal conditions (e.g., 1.1:1 molar ratio of methanesulfonyl chloride to amine) .

Advanced: How can researchers validate the metabolic stability of this compound in preclinical studies?

Methodological Answer:

  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) identify metabolic pathways .
  • Isotope labeling : Synthesize 14^{14}C-labeled analogs to track metabolite formation in urine/feces .
  • Computational ADME : Tools like SwissADME predict clearance rates and guide structural modifications (e.g., fluorination to block oxidative metabolism) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorophenyl)-N-methylmethanesulfonamide
Reactant of Route 2
Reactant of Route 2
1-(4-chlorophenyl)-N-methylmethanesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.